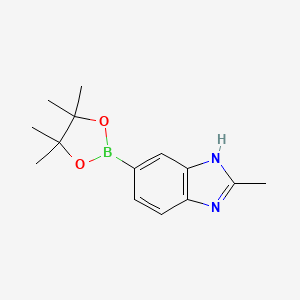

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQGLMCLTALRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674182 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314216-34-6 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS 1314216-34-6): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester, a heterocyclic building block of significant interest to the pharmaceutical and material science industries. The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This document details the compound's physicochemical properties, synthesis logic, and its primary application as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By providing a mechanistic overview, a field-proven experimental protocol, and context for its application in drug discovery, this guide serves as a comprehensive resource for researchers and scientists aiming to leverage this reagent for the synthesis of novel, high-value molecules.

Physicochemical Properties & Identifiers

The accurate identification and understanding of a reagent's physical properties are foundational to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1314216-34-6 | [3][4] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [3] |

| Molecular Weight | 258.12 g/mol | |

| IUPAC Name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole | [3][4] |

| Appearance | White to yellow solid/powder | [4] |

| Melting Point | 205°C to 211°C | [4] |

| SMILES | CC1=NC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1 | [4] |

| InChI Key | CPQGLMCLTALRHF-UHFFFAOYSA-N | [4] |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Chemical Logic

The synthesis of boronic acid pinacol esters is a well-established field in organic chemistry.[5] For a molecule like this compound, the most common industrial approach involves a palladium-catalyzed Miyaura borylation reaction. This process typically starts with a halogenated benzimidazole precursor, which is reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

The pinacol ester form is particularly favored over the free boronic acid for its enhanced stability, improved solubility in organic solvents, and resistance to protodeboronation, making it an ideal reagent for storage and use in subsequent reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][6] Its popularity stems from mild reaction conditions, high functional group tolerance, the commercial availability of diverse boronic acid derivatives, and the low toxicity of boron-containing byproducts.[1][6] In this context, this compound serves as the organoboron partner, enabling the direct installation of the valuable 2-methylbenzimidazole moiety onto various aromatic or heteroaromatic scaffolds.

The reaction proceeds through a well-defined palladium-based catalytic cycle. Understanding these steps is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₃PO₄, K₂CO₃) activates the boronic ester, facilitating the exchange of the halide on the palladium complex with the benzimidazole group from the boronic ester, regenerating the halide salt. Recent studies have shown that boronic esters can often transmetalate directly without prior hydrolysis.[6]

-

Reductive Elimination: The two organic fragments (Ar¹ and the benzimidazole moiety) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Field-Proven Experimental Protocol: Suzuki Coupling

The following protocol is a representative example for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Objective: To synthesize 4'-(2-Methyl-1H-benzimidazol-5-yl)acetophenone.

Materials:

-

This compound (1.0 mmol, 258.1 mg)

-

4-Bromoacetophenone (1.2 mmol, 238.9 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

SPhos (buchwald ligand) (0.04 mmol, 16.4 mg)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

Experimental Workflow:

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), 4-bromoacetophenone (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).[1]

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

-

Solvent Addition: Add the 1,4-dioxane (4 mL) and water (1 mL) solvent system to the flask.[1]

-

Degassing (Critical Step): Seal the flask with a rubber septum and carefully bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. This is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

-

Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product. The final structure should be confirmed by NMR and mass spectrometry.

Significance in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized for its metabolic stability and ability to mimic purine structures, allowing it to interact with a wide range of biological targets.[2] Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

The utility of this compound lies in its role as a "plug-and-play" building block. It provides drug development professionals with a reliable and efficient method to incorporate the biologically active 2-methylbenzimidazole core into lead compounds. This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the journey from initial hit to clinical candidate. The growing interest in boronic acids and their derivatives in drug design further underscores the importance of such reagents.[5][7]

Handling and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. As a combustible solid, it should be kept away from sources of ignition.

Conclusion

This compound (CAS 1314216-34-6) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its stability, reliability in Suzuki-Miyaura cross-coupling, and the inherent biological relevance of its benzimidazole core make it an invaluable asset for researchers in drug discovery, organic synthesis, and materials science. This guide has provided the foundational knowledge—from physical properties to a validated protocol—to empower scientists to effectively utilize this key building block in their synthetic endeavors.

References

-

Isobutylboronic acid pinacol ester - Organic Syntheses Procedure. [Link]

-

Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC - NIH. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Suzuki reaction with different boronic acids - ResearchGate. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. 445160050 [thermofisher.com]

- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Strategic Role of Boronic Esters

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and imidazole ring, allows for versatile interactions with a range of biological targets through hydrogen bonding, π-π stacking, and metal coordination.[2] This has led to the development of benzimidazole-containing drugs with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[1]

The functionalization of the benzimidazole scaffold is a key strategy in drug discovery for modulating the potency, selectivity, and pharmacokinetic properties of new chemical entities. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[3] This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester derivative.

This guide focuses on a key building block for the synthesis of functionalized benzimidazoles: 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS 1314216-34-6). The pinacol ester of the boronic acid offers several advantages over the free boronic acid, including enhanced stability, which prevents premature protodeboronation, and improved solubility in organic solvents commonly used in cross-coupling reactions.[4] This makes it a highly valuable reagent for the late-stage functionalization of drug candidates and the construction of diverse chemical libraries for high-throughput screening.

This technical guide will provide a comprehensive overview of the molecular structure, synthesis, and application of this compound, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Properties

The molecular structure of this compound consists of a 2-methylbenzimidazole core functionalized at the 5-position with a pinacol boronate group. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves to protect the boronic acid moiety.

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1314216-34-6 | [5][6] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [5][6] |

| Molecular Weight | 258.12 g/mol | [6] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 205-211 °C | [5] |

| SMILES | CC1=NC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1 | [5] |

| InChI Key | CPQGLMCLTALRHF-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data (Predicted)

While specific, publicly available, detailed NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the known spectra of 2-methyl-1H-benzimidazole and the electronic effects of the boronic ester substituent.[7] The following is a predicted 1H NMR spectrum in DMSO-d₆:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | N-H |

| ~7.8 | s | 1H | H-4 |

| ~7.6 | d | 1H | H-6 |

| ~7.4 | d | 1H | H-7 |

| ~2.5 | s | 3H | -CH₃ (at C-2) |

| ~1.3 | s | 12H | -CH₃ (pinacol) |

Synthesis of this compound

A representative synthesis of this compound would likely involve a two-step process: the formation of the 2-methylbenzimidazole core followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of 5-Bromo-2-methyl-1H-benzimidazole

The benzimidazole core can be synthesized via the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. In this case, 4-bromo-1,2-phenylenediamine would be reacted with acetic acid or a derivative thereof.

Caption: Synthesis of the 5-bromo-2-methyl-1H-benzimidazole intermediate.

Step 2: Miyaura Borylation

The resulting 5-bromo-2-methyl-1H-benzimidazole can then undergo a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base to yield the final product.

Caption: Miyaura borylation to form the target boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-methylbenzimidazole moiety onto various aromatic and heteroaromatic scaffolds. This is a critical transformation in the synthesis of complex molecules for drug discovery.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages for Suzuki-Miyaura couplings, including reduced reaction times, improved yields, and enhanced reaction control.[8] The following is a representative protocol for the coupling of an aryl bromide with this compound.

Materials and Reagents:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

-

Ligand (if required, e.g., SPhos, 6-10 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)

-

Microwave vial (10 mL) with a magnetic stir bar

Procedure:

-

Reaction Setup: To a 10 mL microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst/ligand system.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 120 °C) for 15-30 minutes. The optimal time and temperature should be determined empirically for each substrate.

-

Reaction Monitoring: After the initial irradiation period, cool the reaction to room temperature and check the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, it can be subjected to further irradiation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its stability and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for the synthesis of complex benzimidazole-containing molecules. The ability to efficiently introduce the 2-methylbenzimidazole scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.

References

-

CAS 1314216-34-6. (n.d.). In PubChem. Retrieved from [Link]

-

Yadav, G., & Singh, R. (2014). Expedient synthesis of benzimidazoles using amides. RSC Advances, 4(84), 44755-44759. [Link]

-

2-Methyl-1H-benzimidazole-5-boronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved from [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(3). [Link]

-

Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021). Molecules, 26(4), 884. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(19), 6253. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Current Medicinal Chemistry, 27(24), 4048-4071. [Link]

-

Al-Ostoot, F. H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(14), 1341-1367. [Link]

-

Suzuki-Miyaura coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank, 2023(3), M1666. [Link]

-

13C NMR spectra of benzimidazole salt 2i (CDCl3 , 75 MHz). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Scientific Reports, 12(1), 17237. [Link]

-

Preparation of 4-(l-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[ 1,4 ]thiazepines. (n.d.). Indian Journal of Chemistry - Section B. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering. Retrieved from [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines the pharmacologically relevant benzimidazole core with the synthetically versatile boronic acid pinacol ester functional group. The benzimidazole moiety is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets. Concurrently, the boronic acid pinacol ester enables efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important building block, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1314216-34-6 | [1] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |

| Molecular Weight | 258.12 g/mol | |

| Appearance | White to yellow solid | [1] |

| Melting Point | 205-211 °C | [1] |

| IUPAC Name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole | [1] |

| SMILES | CC1=NC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1 | [1] |

| InChI Key | CPQGLMCLTALRHF-UHFFFAOYSA-N | [1] |

Solubility and Stability:

While quantitative solubility data is not extensively published, benzimidazoles generally exhibit solubility in polar organic solvents. Based on the solubility of similar compounds like 2-methylbenzimidazole, it is expected to be soluble in solvents such as dichloromethane, toluene, and 2-nitrotoluene. However, its solubility in chloroalkanes may be limited.

A critical consideration for boronic acid pinacol esters is their susceptibility to hydrolysis. The pinacol ester moiety provides greater stability compared to the free boronic acid, making it more amenable to storage and handling. However, it remains sensitive to hydrolysis, particularly under aqueous or acidic conditions, which can lead to the formation of the corresponding boronic acid. Therefore, anhydrous conditions are recommended for its storage and use in reactions to ensure its integrity.

Storage and Handling:

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be handled with standard laboratory precautions, including the use of personal protective equipment such as safety glasses and gloves.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the formation of the 2-methylbenzimidazole core followed by the introduction of the boronic acid pinacol ester group.

Synthesis of the Benzimidazole Core

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the 2-methylbenzimidazole precursor, 4-bromo-1,2-phenylenediamine can be reacted with acetic acid or a derivative.

Representative Experimental Protocol: Synthesis of 5-Bromo-2-methyl-1H-benzimidazole

This protocol is based on established methods for benzimidazole synthesis.

-

To a solution of 4-bromo-o-phenylenediamine in a suitable solvent (e.g., a 1:1 mixture of methanol and water), add N-methoxy-N-methylacetamide.[2]

-

Heat the reaction mixture at 50 °C for 2 hours.[2]

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.[2]

-

To the remaining aqueous phase, add an aqueous solution of sodium hydroxide and extract with ethyl acetate.[2]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.[2]

-

Filter and concentrate the organic phase under reduced pressure.[2]

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol and water to yield 5-bromo-2-methyl-1H-benzimidazole.[2]

Miyaura Borylation

The introduction of the boronic acid pinacol ester is most commonly achieved through a palladium-catalyzed Miyaura borylation reaction of the corresponding aryl halide.

Representative Experimental Protocol: Miyaura Borylation of 5-Bromo-2-methyl-1H-benzimidazole

This generalized protocol is based on standard Miyaura borylation conditions.

-

In a reaction vessel, combine 5-bromo-2-methyl-1H-benzimidazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Add a suitable anhydrous solvent, such as dioxane or DMF.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the formation of a carbon-carbon bond between the benzimidazole core and a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

While a publicly available, detailed spectral analysis for this specific compound is limited, vendor information confirms that its NMR and IR spectra are consistent with its structure.[1] For researchers synthesizing or utilizing this compound, the following are expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet), the aromatic protons on the benzimidazole ring, and the methyl protons of the pinacol group (a singlet). The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the carbons of the benzimidazole ring system, and the carbons of the pinacol group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 258.12 g/mol .

Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a boronic acid ester functionality further enhances the utility of the 2-methylbenzimidazole core, positioning it as a valuable building block for the synthesis of novel therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors feature a benzimidazole core, which can interact with the hinge region of the kinase active site. The ability to readily diversify the 5-position of the benzimidazole ring via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. This makes this compound a highly relevant starting material for the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The benzimidazole nucleus is a key pharmacophore in several potent PARP inhibitors. The synthetic accessibility to a wide range of derivatives afforded by the boronic acid pinacol ester functionality makes this compound a valuable tool in the design and synthesis of new PARP inhibitors with improved efficacy and pharmacological profiles.

Conclusion

This compound is a strategically important building block for researchers in organic synthesis and drug discovery. Its combination of a biologically relevant benzimidazole core and a versatile boronic acid pinacol ester handle provides a powerful platform for the efficient synthesis of complex molecules with potential therapeutic applications. A clear understanding of its physical properties, synthetic routes, and reactivity is essential for its successful application in the laboratory. As the demand for novel therapeutics continues to grow, the utility of such well-designed molecular scaffolds is poised to play an increasingly critical role in the advancement of medicinal chemistry.

References

-

ChemBK. 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

-

Organic Syntheses. Benzimidazole. Available from: [Link]

-

PubMed. Benzimidazole derivatives as kinase inhibitors. Available from: [Link]

-

PubMed. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Available from: [Link]

Diagrams

Caption: Synthetic route and primary application of the target compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of a 5-halo-2-methyl-1H-benzimidazole intermediate, followed by a palladium-catalyzed Miyaura borylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their structural resemblance to purines allows them to interact with various biological targets, leading to a wide range of therapeutic applications. The introduction of a boronic acid or its pinacol ester derivative onto the benzimidazole scaffold, specifically at the 5-position, provides a versatile handle for further functionalization through Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for drug discovery programs. This guide details a reliable two-step synthesis of this compound.

Overall Synthetic Strategy

The synthesis commences with the formation of a halogenated benzimidazole intermediate, which then undergoes a palladium-catalyzed borylation to yield the target compound. The choice of a halogenated intermediate, typically a bromo- or chloro-derivative, is strategic as it provides a reactive site for the subsequent C-B bond formation.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 5-Halo-2-methyl-1H-benzimidazole

The initial step involves the construction of the 2-methylbenzimidazole core with a halogen substituent at the 5-position. This is typically achieved through the condensation of a 4-halo-ortho-phenylenediamine with acetic acid. The bromo-derivative is often preferred due to its generally higher reactivity in subsequent cross-coupling reactions.

Reaction Mechanism: Benzimidazole Formation

The formation of the benzimidazole ring proceeds via a condensation reaction. The more nucleophilic amino group of the 4-halo-1,2-phenylenediamine attacks the carbonyl carbon of acetic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring system.

Caption: Mechanism of benzimidazole formation.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-1H-benzimidazole

This protocol is adapted from established procedures for benzimidazole synthesis[1][2][3].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-1,2-phenylenediamine | 187.04 | 18.7 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 60 mL | ~1.0 |

| 4 M Hydrochloric Acid | - | ~20 mL | - |

| 10% Sodium Hydroxide Solution | - | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (18.7 g, 0.1 mol) and glacial acetic acid (60 mL).

-

Heat the mixture under reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture into 400 mL of cold water with stirring.

-

Neutralize the solution by the slow addition of 10% aqueous sodium hydroxide until a precipitate forms and the pH is approximately 7.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol/water to afford 5-bromo-2-methyl-1H-benzimidazole as a solid.

Part 2: Miyaura Borylation to Yield this compound

The second and final stage of the synthesis is the palladium-catalyzed Miyaura borylation. This powerful cross-coupling reaction facilitates the formation of a carbon-boron bond, converting the 5-bromo-2-methyl-1H-benzimidazole into the desired boronic acid pinacol ester[4][5].

Reaction Mechanism: Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process involving a palladium(0) species[4][6].

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (5-bromo-2-methyl-1H-benzimidazole) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base (typically potassium acetate), a boron-containing species from bis(pinacolato)diboron (B₂pin₂) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Miyaura borylation.

Experimental Protocol: Miyaura Borylation of 5-Bromo-2-methyl-1H-benzimidazole

This protocol is based on general procedures for Miyaura borylation of aryl halides[4][5][6].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-methyl-1H-benzimidazole | 211.06 | 2.11 g | 0.01 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 0.012 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 0.408 g | 0.0005 |

| Potassium Acetate (KOAc) | 98.14 | 2.94 g | 0.03 |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2-methyl-1H-benzimidazole (2.11 g, 0.01 mol), bis(pinacolato)diboron (3.05 g, 0.012 mol), PdCl₂(dppf) (0.408 g, 0.0005 mol), and potassium acetate (2.94 g, 0.03 mol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.13 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the benzimidazole core, the methyl group, and the pinacol ester methyl groups. |

| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 259.16 |

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The initial benzimidazole formation is a classic and high-yielding condensation reaction. The subsequent Miyaura borylation is a highly efficient and versatile method for introducing the boronic acid pinacol ester functionality. This synthetic guide offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, December 27). Miyaura borylation. In Wikipedia. Retrieved January 16, 2026, from [Link]

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Raka, S. C., Rahman, A., Hussain, F., & Rahman, S. M. A. (2021).

- Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(8), 134-143.

- Khan, I., et al. (2023).

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.

- Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & biomolecular chemistry, 10(34), 6882–6889.

-

Chem-Station. (2014, October 20). Miyaura-Ishiyama-Hartwig Borylation. Chem-Station International Edition. Retrieved January 16, 2026, from [Link]

- Billingsley, K. L., Barder, T. E., & Buchwald, S. L. (2007). Palladium-catalyzed borylation of aryl chlorides: scope, applications, and computational studies. Angewandte Chemie (International ed. in English), 46(28), 5359–5363.

- Adday, S. T. (2016).

-

Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 16, 2026, from [Link]

- Patra, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- Reddy, T. J., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular diversity, 17(4), 641–649.

- Ulusoy, M., et al. (2015). pyridyl)benzimidazole palladium(II) complexes as an efficient catalytic system for Suzuki--Miyaura cr. Turkish Journal of Chemistry, 39, 1128-1140.

Sources

1H and 13C NMR characterization of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No: 1314216-34-6) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Tailored for researchers and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral features. We will explore detailed methodologies for sample preparation and data acquisition, provide an in-depth analysis of expected ¹H and ¹³C NMR spectra, and discuss the impact of structural phenomena such as tautomerism. The protocols herein are designed as self-validating systems, ensuring a high degree of confidence in the analytical results.

Introduction: The Significance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[3] Its benzimidazole core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid pinacol ester functionality serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[3]

Accurate structural characterization is the bedrock of chemical synthesis and drug discovery. Among the suite of analytical techniques available, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an expert-level walkthrough of the ¹H and ¹³C NMR characterization of this specific molecule, grounding spectral interpretation in the principles of chemical structure and electronic environment.

Molecular Structure and Analytical Considerations

Understanding the molecule's inherent chemical properties is critical for designing an effective NMR experiment and accurately interpreting the resulting data.

Chemical Structure and Tautomerism

The structure of the title compound features three key domains: the 2-methyl substituted benzimidazole ring system, the pinacol ester group, and the C-B bond linking them.

Caption: Numbered structure of the target molecule.

A critical feature of the N-unsubstituted benzimidazole ring is prototropic tautomerism, an equilibrium where the N-H proton can reside on either nitrogen (N1 or N3). This rapid exchange can lead to time-averaged signals in the NMR spectrum, potentially complicating assignments. For instance, C4 and C7 would become equivalent, as would C5 and C6.[4]

Expert Insight: The choice of a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is a deliberate strategy to mitigate this issue. DMSO molecules solvate the N-H proton, slowing the rate of prototropic exchange considerably.[5] This "freezing" of the tautomeric equilibrium on the NMR timescale allows for the observation of distinct signals for each unique carbon and proton in the aromatic ring, providing a more detailed structural picture.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on meticulous sample preparation and logical workflow.

Caption: NMR characterization workflow diagram.

Protocol 1: Sample Preparation and ¹H NMR Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Add approximately 0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for dissolving the sample and observing the exchangeable N-H proton.

-

Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

¹H NMR Spectral Analysis: Decoding the Structure

The ¹H NMR spectrum provides a proton-by-proton fingerprint of the molecule. The predicted chemical shifts (δ) in DMSO-d₆ are detailed below.

Downfield Region (δ 12.0 - 8.0 ppm): N-H and Aromatic Protons

-

N-H Proton (H1): A broad singlet is expected around δ 12.5 ppm . Its significant downfield shift is a hallmark of benzimidazole N-H protons in DMSO, resulting from deshielding by the aromatic ring and strong hydrogen bonding with the solvent. The broadness arises from quadrupolar effects of the adjacent nitrogen and chemical exchange.

-

Aromatic Protons (H4, H6, H7): The aromatic region will display signals for the three protons on the benzene portion of the core.

-

H4: This proton is ortho to the boronate-substituted carbon (C5) and meta to the ring-fusion nitrogen. It is expected to appear as a doublet around δ 7.8-8.0 ppm .

-

H6: This proton is also ortho to the boronate group and will likely appear as a doublet of doublets (dd) around δ 7.6-7.7 ppm .

-

H7: This proton is ortho to the ring-fusion nitrogen and meta to the boronate group. It is expected to be a doublet around δ 7.5-7.6 ppm .

-

Upfield Region (δ 3.0 - 1.0 ppm): Aliphatic Protons

-

Methyl Protons (C2-CH₃): A sharp singlet integrating to three protons is predicted around δ 2.5 ppm .

-

Pinacol Protons (-C(CH₃)₂): A strong, sharp singlet integrating to twelve protons is expected around δ 1.3 ppm . This highly symmetrical signal is a definitive marker for the pinacol ester group.[6]

¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~12.5 | Broad Singlet | 1H | N/A |

| H4 | ~7.9 | Doublet (d) | 1H | ~8.0 Hz |

| H6 | ~7.65 | Doublet of Doublets (dd) | 1H | ~8.0, 1.5 Hz |

| H7 | ~7.55 | Doublet (d) | 1H | ~8.0 Hz |

| C2-CH₃ | ~2.5 | Singlet (s) | 3H | N/A |

| Pinacol CH₃ | ~1.3 | Singlet (s) | 12H | N/A |

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Acquisition typically requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Aromatic and Imidazole Carbons (δ 155 - 110 ppm)

-

C2 (Imidazole): The carbon flanked by two nitrogens is significantly deshielded, expected around δ 151-153 ppm .

-

C3a & C7a (Bridgehead): These carbons involved in the ring fusion will have distinct signals, predicted in the δ 135-145 ppm range.

-

Aromatic CH Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic region of δ 110-130 ppm .

-

C5 (Carbon-Boron bond): This is a quaternary carbon. A key feature of carbons directly attached to boron is that their signal is often broadened or even absent.[6] This is due to quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B are quadrupolar). Its predicted chemical shift is around δ 130 ppm , but its observation may be challenging.

Aliphatic Carbons (δ 90 - 10 ppm)

-

Pinacol Quaternary Carbons (-O-C(CH₃)₂): A characteristic signal for the two equivalent quaternary carbons of the pinacol group is expected around δ 83-84 ppm .[6]

-

Pinacol Methyl Carbons (-C(CH₃)₂): The four equivalent methyl carbons of the pinacol group will produce a strong signal around δ 24-25 ppm .[6]

-

C2-Methyl Carbon (C2-CH₃): The methyl group at the 2-position is expected to appear around δ 14-15 ppm .

¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C2 | ~152 | Imidazole carbon |

| C7a, C3a | ~135-145 | Bridgehead carbons |

| C5 | ~130 | Signal may be broad or unobserved due to C-B coupling |

| C4, C6, C7 | ~110-130 | Aromatic CH carbons |

| Pinacol Quat. C | ~83.5 | Characteristic pinacol ester signal[6] |

| Pinacol CH₃ | ~24.8 | Characteristic pinacol ester signal[6] |

| C2-CH₃ | ~14.5 |

Conclusion: A Confident Assignment

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unambiguous confirmation of the structure of this compound. Key identifying features include the downfield N-H proton signal in the ¹H spectrum, the characteristic aromatic splitting pattern, and the two intense singlets for the C2-methyl and pinacol ester methyl groups. In the ¹³C spectrum, the definitive signals for the pinacol ester carbons around δ 83.5 and 24.8 ppm, combined with the pattern of aromatic and imidazole carbons, solidify the structural assignment. This technical guide provides the necessary framework for researchers to confidently characterize this important chemical building block, ensuring its identity and purity for downstream applications.

References

-

TSI Journals. (2023). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636–1647. Retrieved from [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

Sources

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. This compound AldrichCPR 1314216-34-6 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: Synthesis, Characterization, and Application

The molecular formula C14H19BN2O2 represents a number of isomeric structures. This guide provides a detailed technical overview of a specific and highly valuable isomer: 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole . This compound belongs to the family of heterocyclic pinacol boronic esters, a class of reagents that has become indispensable in contemporary organic synthesis and medicinal chemistry.

The core of this molecule is the indazole ring system, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings. The indazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][2][3] Consequently, indazole derivatives are integral to a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, and neuroprotective properties.[2][4][5]

The true synthetic utility of this specific molecule, however, lies in the pinacol boronic ester functional group attached at the 7-position. This moiety makes the compound a key building block for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] Its stability, ease of handling compared to free boronic acids, and high reactivity make it an ideal intermediate for the late-stage functionalization of complex molecules, a critical strategy in the synthesis of novel drug candidates.[6]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and practical application of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, grounded in established chemical principles and field-proven methodologies.

Synthesis of the Target Compound

The most logical and industrially scalable approach to synthesizing 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves a two-stage process. First, a suitable precursor, 7-bromo-2-methyl-indazole, is prepared. Second, this precursor undergoes a palladium-catalyzed Miyaura borylation reaction to install the pinacol boronic ester group.

Stage 1: Synthesis of 7-Bromo-2-methyl-indazole (Precursor)

The synthesis of substituted indazoles can be achieved through various methods, including the cyclization of azoxy compounds or intramolecular amination reactions.[8] For this specific precursor, a common route involves the methylation of 7-bromo-1H-indazole.

Stage 2: Palladium-Catalyzed Miyaura Borylation

With the brominated precursor in hand, the critical pinacol boronic ester is installed using the Miyaura borylation reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Materials:

-

7-Bromo-2-methyl-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Standard laboratory glassware, nitrogen/argon source, heating mantle, and magnetic stirrer

Procedure:

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-2-methyl-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe. The reaction mixture is typically degassed again by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under nitrogen or argon is crucial to prevent catalyst degradation and ensure high yields.

-

Base (KOAc): A base is required for the transmetalation step of the catalytic cycle. Potassium acetate is a moderately strong base that is effective and generally does not interfere with sensitive functional groups.[9]

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand is an electron-rich ferrocene-based diphosphine that is highly effective for cross-coupling reactions involving aryl bromides, providing a good balance of stability and reactivity.[10]

-

Solvent (Dioxane): Anhydrous aprotic polar solvents like dioxane are excellent for Suzuki-Miyaura reactions as they solubilize the reactants and are stable at the required reaction temperatures.

Caption: Synthetic workflow for the target compound.

Physicochemical Characterization

Unequivocal structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

-

¹H NMR: This spectrum reveals the number and connectivity of hydrogen atoms. Key signals for this molecule include distinct peaks for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a characteristic sharp singlet integrating to 12 protons for the four equivalent methyl groups on the pinacol ester.[11]

-

¹³C NMR: This provides information on the carbon skeleton. A notable feature in the ¹³C NMR of boronic esters is that the carbon atom directly attached to the boron (the ipso-carbon) often appears as a very broad signal or may not be detected at all due to quadrupolar relaxation from the adjacent boron atom.[12][13]

-

¹¹B NMR: Boron-11 is a quadrupolar nucleus that is NMR-active. Tricoordinate pinacol boronic esters typically exhibit a single, broad signal in the ¹¹B NMR spectrum.[12][14] This provides direct evidence for the presence of the boronic ester moiety.

Table 1: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Aromatic-H | 7.0 - 8.5 | m, d, t | Specific shifts depend on substitution pattern. |

| N-CH₃ | ~4.0 | s | Sharp singlet. | |

| Pinacol -C(CH₃)₂ | ~1.3 | s | Strong singlet, integrates to 12H. | |

| ¹³C | Aromatic-C | 110 - 150 | Multiple signals expected. | |

| N-CH₃ | ~35 | |||

| Pinacol -C(CH₃)₂ | ~84 | Quaternary carbon of the dioxaborolane ring. | ||

| Pinacol -C(CH₃)₂ | ~25 | Methyl carbons. | ||

| Aromatic C-B | Variable | br s | Often unobserved due to quadrupolar relaxation.[13] | |

| ¹¹B | Dioxaborolane | 25 - 35 | br s | Characteristic broad signal for pinacol boronic esters.[12] |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the indazole core and an aryl or vinyl (pseudo)halide, enabling the construction of complex biaryl or vinyl-aryl structures that are common motifs in pharmaceuticals.[6][9]

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

Setup: To a round-bottom flask, add the indazole boronic ester, the aryl bromide, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the toluene solvent.

-

Reaction Assembly: Add the toluene/water solvent mixture to the main flask, followed by the catalyst solution.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 20 minutes.

-

Reaction: Heat the mixture to reflux (around 100-110 °C) with vigorous stirring. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Safety and Handling

Pinacol boronic esters are generally stable solids, but proper laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[15][16]

-

Handling: Avoid direct contact with the substance. Handle in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any dust or vapors.[15][17] Avoid formation of dust.[18]

-

Storage: Store in a cool, well-ventilated, and dry area in a tightly sealed container.[15] Storage under an inert atmosphere (e.g., Argon) is recommended to prevent potential hydrolysis over long periods.[15]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[15]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[15]

-

Inhalation: Move the individual to fresh air.[18]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.[15] In all cases of significant exposure, seek medical attention.

-

Conclusion

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a valuable and versatile chemical building block. Its synthesis is achievable through robust and scalable palladium-catalyzed methods. As a key intermediate, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, providing a powerful tool for medicinal chemists and drug development professionals to construct complex molecular architectures based on the pharmacologically significant indazole scaffold. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available from: [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). PubMed. Retrieved from [Link]

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Li, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

-

Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole. Retrieved from [Link]

-

Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Retrieved from [Link]

-

Saini, R., Kumar, A., & Singh, J. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available from: [Link]

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

-

Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Supporting Information for: [Article Title]. (2007). Wiley-VCH. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved from [Link]

-

Sanchez, L. M., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Available from: [Link]

-

Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

-

Polášek, J. (2015). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University Thesis. Retrieved from [Link]

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

-

Sravanthi, V., & Poornachandra, Y. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Retrieved from [Link]

-

Bakulina, O. V., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. is.muni.cz [is.muni.cz]

- 8. caribjscitech.com [caribjscitech.com]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of Benzimidazole Boronic Esters in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for targeting a diverse range of biological targets, from enzymes to receptors. When functionalized with a boronic acid pinacol ester at the 5-position, as in the case of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester , this scaffold is transformed into a highly versatile and valuable building block for drug discovery and development.[3]

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, purification, and strategic application in the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The pinacol ester functionality offers enhanced stability compared to the free boronic acid, making it more amenable to storage, handling, and a wider array of reaction conditions, a critical consideration in multi-step synthetic campaigns.[1] This guide is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this powerful synthetic intermediate in their drug discovery programs.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of the molecular identifiers and physicochemical properties of a synthetic building block is paramount for its effective utilization and for ensuring the reproducibility of experimental outcomes.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole | [5] |

| CAS Number | 1314216-34-6 | [6] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [6] |

| Molecular Weight | 258.12 g/mol | [6] |

| SMILES | CC1=NC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1 | [5] |

| InChIKey | CPQGLMCLTALRHF-UHFFFAOYSA-N | [5] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 205°C to 211°C | [5] |

| Storage | Store in a cool, dry, well-ventilated area. | [6] |

Strategic Synthesis: A Two-Stage Approach

The synthesis of this compound is most effectively approached in a two-stage sequence: first, the construction of the 2-methyl-5-halo-1H-benzimidazole core, followed by a palladium-catalyzed Miyaura borylation. This strategy allows for the late-stage introduction of the versatile boronic ester functionality.

Stage 1: Synthesis of the 2-Methyl-5-bromo-1H-benzimidazole Precursor

The synthesis of the benzimidazole core is a well-established process, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

Caption: Synthesis of the 2-Methyl-5-bromo-1H-benzimidazole precursor.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-phenylenediamine (1.0 eq).

-

Acid Addition: Add a solution of 4M hydrochloric acid, followed by the slow addition of glacial acetic acid (1.1 eq).

-

Reaction: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then to 0-5 °C in an ice bath. The pH of the solution is carefully adjusted to ~7-8 with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.

-